1-[1-(Trifluoromethyl)-1$l^{4}-pyridin-4-yl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(trifluoromethyl)-1$l^{4}-pyridin-4- yl]piperidine-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carboxylic acid group. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production methods often utilize Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . This method involves the coupling of boron reagents with halogenated precursors to form the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(trifluoromethyl)-1$l^{4}-pyridin-4- yl]piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1-[1-(trifluoromethyl)-1$l^{4}-pyridin-4- yl]piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of agrochemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[1-(trifluoromethyl)-1$l^{4}-pyridin-4- yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid: Another compound featuring a trifluoromethyl group, known for its unique properties and applications.
Pyrrolidine derivatives: These compounds share structural similarities and are widely used in drug discovery and development.
Uniqueness: 1-[1-(trifluoromethyl)-1$l^{4}-pyridin-4- yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H14F3N2O2+ |
---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
1-[1-(trifluoromethyl)pyridin-1-ium-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)17-7-3-10(4-8-17)16-5-1-9(2-6-16)11(18)19/h3-4,7-9H,1-2,5-6H2/p+1 |
InChI Key |
JWCPSMAPUNUNPJ-UHFFFAOYSA-O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=[N+](C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.